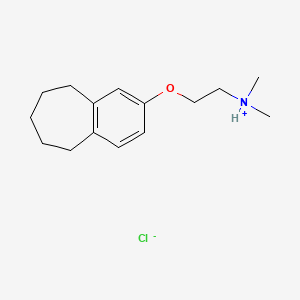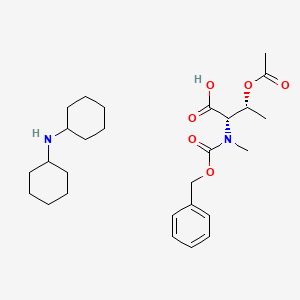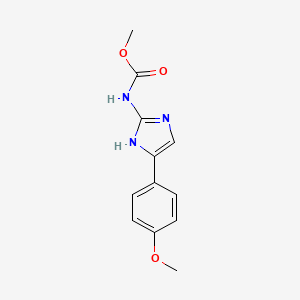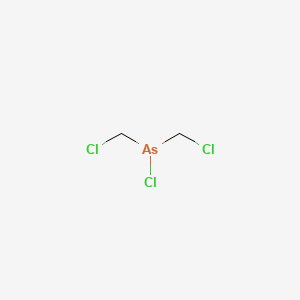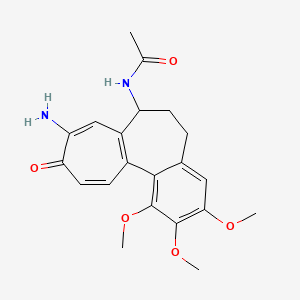
Isocolchiceinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocolchiceinamide is a derivative of colchicine, a well-known alkaloid extracted from the autumn crocus (Colchicum autumnale). This compound has garnered interest due to its unique chemical properties and potential applications in various scientific fields. This compound is structurally similar to colchicine but exhibits distinct biological and chemical behaviors, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isocolchiceinamide typically involves the modification of colchicine through a series of chemical reactions. One common method includes the treatment of colchicine with hydrazine, which leads to the formation of deacetamidothis compound. This intermediate can then be further processed to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include controlling temperature, pressure, and the concentration of reagents to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Isocolchiceinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.
Applications De Recherche Scientifique
Isocolchiceinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes, including cell division and apoptosis.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in treating inflammatory conditions and certain types of cancer.
Industry: This compound is used in the development of new materials and as a catalyst in various industrial processes .
Mécanisme D'action
The mechanism of action of isocolchiceinamide involves its interaction with tubulin, a protein that plays a crucial role in cell division. By binding to tubulin, this compound disrupts the formation of microtubules, leading to the inhibition of cell division. This mechanism is similar to that of colchicine but may exhibit differences in binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Isocolchiceinamide can be compared with other colchicine derivatives and related compounds:
Colchicine: The parent compound, known for its anti-inflammatory and anticancer properties.
Deacetamidothis compound: An intermediate in the synthesis of this compound, with similar but distinct properties.
Other Colchicine Derivatives: Various derivatives have been synthesized to explore different biological activities and therapeutic potentials .
This compound stands out due to its unique chemical structure and specific interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
25269-21-0 |
|---|---|
Formule moléculaire |
C21H24N2O5 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
N-(9-amino-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
InChI |
InChI=1S/C21H24N2O5/c1-11(24)23-16-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-17(25)15(22)10-14(13)16/h6,8-10,16H,5,7H2,1-4H3,(H2,22,25)(H,23,24) |
Clé InChI |
RUFVXHLYYCFXHF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)N)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


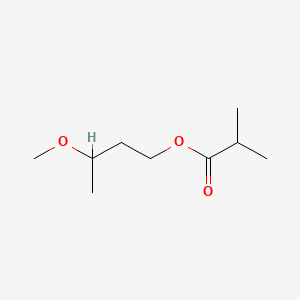
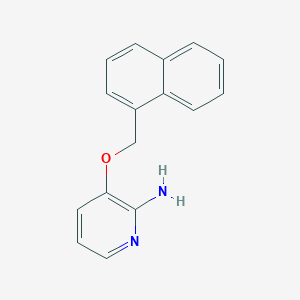


![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)


